molecular formula C8H8FNO B14848780 1-(6-Fluoro-3-methylpyridin-2-YL)ethanone

1-(6-Fluoro-3-methylpyridin-2-YL)ethanone

Cat. No.: B14848780
M. Wt: 153.15 g/mol
InChI Key: KZQMSKRYGGLYNS-UHFFFAOYSA-N
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Description

1-(6-Fluoro-3-methylpyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 3rd position of the pyridine ring, along with an ethanone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoro-3-methylpyridin-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 6-fluoro-3-methylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoro-3-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-(6-Fluoro-3-methylpyridin-2-yl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Fluoro-3-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: This compound has a similar structure but with a chlorine atom instead of a methyl group.

    1-(6-Fluoropyridin-2-yl)ethanone: This compound lacks the methyl group present in 1-(6-Fluoro-3-methylpyridin-2-yl)ethanone.

    1-(6-Methylpyridin-3-yl)ethanone: This compound lacks the fluorine atom present in this compound.

Uniqueness

This compound is unique due to the specific combination of a fluorine atom and a methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(6-fluoro-3-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-3-4-7(9)10-8(5)6(2)11/h3-4H,1-2H3

InChI Key

KZQMSKRYGGLYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)F)C(=O)C

Origin of Product

United States

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